molecular formula C39H58O12 B1257850 2'-O-Acetylactein CAS No. 345968-83-4

2'-O-Acetylactein

Cat. No.: B1257850
CAS No.: 345968-83-4
M. Wt: 718.9 g/mol
InChI Key: KWPBPWVYOWXHER-KBHPJZKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-Acetylactein is a cycloartane-type triterpenoid saponin isolated from the roots of Cimicifuga foetida . Structurally, it is characterized by an acetyl group at the 2'-position of the xylopyranoside moiety attached to the cycloartane aglycone. Its molecular formula is C₄₃H₆₂O₁₃, differing from actein (C₄₁H₆₀O₁₂) by the addition of an acetyl group (C₂H₂O) at the 2'-position . This modification influences its polarity, solubility, and biological interactions. The compound is part of a broader class of triterpenoid saponins known for cytotoxic and enzyme-inhibitory activities, commonly studied in cancer research .

Properties

CAS No.

345968-83-4

Molecular Formula

C39H58O12

Molecular Weight

718.9 g/mol

IUPAC Name

[(1S,1'R,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-18'-[(2S,3R,4S,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxy-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate

InChI

InChI=1S/C39H58O12/c1-18-13-39(31-36(8,50-31)32(44)51-39)49-22-14-34(6)24-10-9-23-33(4,5)25(48-30-29(47-20(3)41)28(43)21(42)16-45-30)11-12-37(23)17-38(24,37)15-26(46-19(2)40)35(34,7)27(18)22/h18,21-32,42-44H,9-17H2,1-8H3/t18-,21-,22+,23+,24+,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36+,37-,38+,39-/m1/s1

InChI Key

KWPBPWVYOWXHER-KBHPJZKOSA-N

SMILES

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)OC(=O)C)OC(=O)C)C

Isomeric SMILES

C[C@@H]1C[C@@]2([C@H]3[C@](O3)([C@H](O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)OC(=O)C)OC(=O)C)C

Synonyms

2'-O-acetyl-actein
2'-O-acetylactein

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Acetylation Position : The 2'-O-acetyl group in 2'-O-Acetylactein vs. the 3'-O-acetyl group in 3′-O-acetylactein alters spatial interactions with cellular targets .
  • C-27 Hydroxyl Presence : 27-Deoxyactein and its acetylated derivatives lack the hydroxyl group at C-27, reducing polarity compared to actein .

Cytotoxic Activity

Triterpenoid saponins exhibit cytotoxicity via membrane disruption and apoptosis induction. Evidence from Cimicifuga foetida isolates highlights the following trends :

  • Actein : Demonstrates moderate cytotoxicity (IC₅₀: 10–20 µM) against HepG2, MCF-7, and SW-480 cell lines.
  • 3′-O-Acetylactein : Shows reduced activity (IC₅₀: >50 µM), suggesting acetylation at the 3'-position may hinder membrane penetration .
  • 2'-O-Acetylactein: While direct cytotoxicity data are unavailable, structural analogs like 25-O-acetylcimigenol derivatives exhibit enhanced activity (IC₅₀: 5–15 µM), implying 2'-acetylation could potentiate effects .

Enzyme Inhibition

Molecular docking studies against IKK1/α (a kinase involved in inflammation and cancer) reveal binding affinity differences :

Compound ATP-Binding Domain (ΔG, kcal/mol) Helix-Loop-Helix Motif (ΔG, kcal/mol)
Actein −9.08 −10.95
3′-O-Acetylactein −7.74 −8.70
26-Deoxyactein −9.82 −9.48

Key Findings :

  • Actein has stronger binding affinity than 3′-O-acetylactein, likely due to steric hindrance from the 3'-acetyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-O-Acetylactein
Reactant of Route 2
2'-O-Acetylactein

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